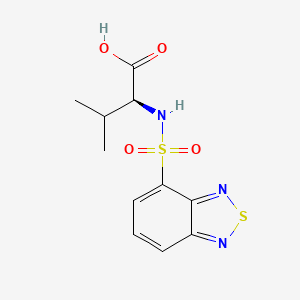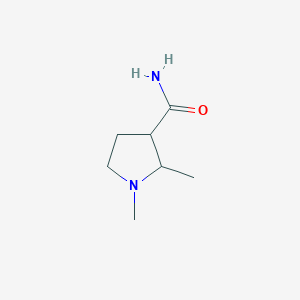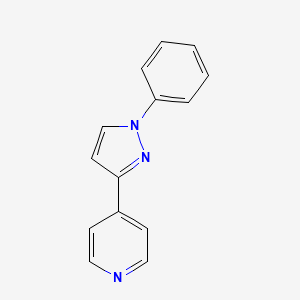
3-Methylcarbamoyl-2-chloro-1-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylcarbamoyl-2-chloro-1-fluorobenzene is an aromatic compound with a unique structure that includes a methylcarbamoyl group, a chlorine atom, and a fluorine atom attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcarbamoyl-2-chloro-1-fluorobenzene typically involves the introduction of the methylcarbamoyl group, chlorine, and fluorine onto the benzene ring through a series of reactions. One common method involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Acylation: The amino group is acylated to form the carbamoyl group.
Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
3-Methylcarbamoyl-2-chloro-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.
科学研究应用
3-Methylcarbamoyl-2-chloro-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.
Material Science: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-Methylcarbamoyl-2-chloro-1-fluorobenzene involves its interaction with specific molecular targets. The presence of the carbamoyl, chlorine, and fluorine groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors.
相似化合物的比较
Similar Compounds
3-Methylcarbamoyl-2-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.
2-Chloro-1-fluorobenzene: Lacks the methylcarbamoyl group, making it less versatile in certain reactions.
3-Methylcarbamoyl-1-fluorobenzene: Lacks the chlorine atom, which can influence its chemical behavior.
Uniqueness
3-Methylcarbamoyl-2-chloro-1-fluorobenzene is unique due to the combination of the methylcarbamoyl, chlorine, and fluorine groups on the benzene ring
属性
IUPAC Name |
2-chloro-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOFAGKWIHCOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)
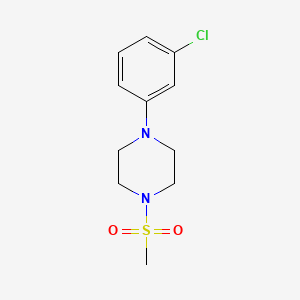
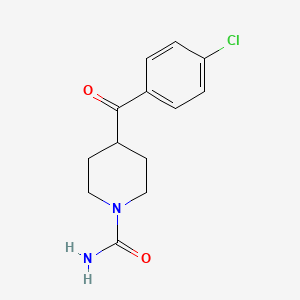
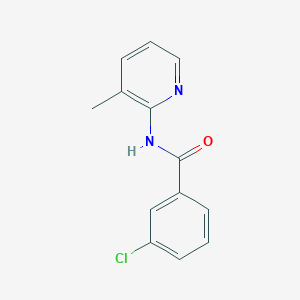
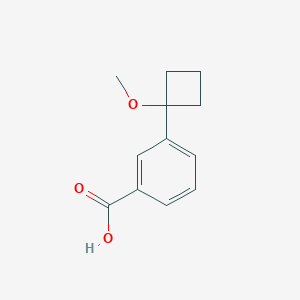
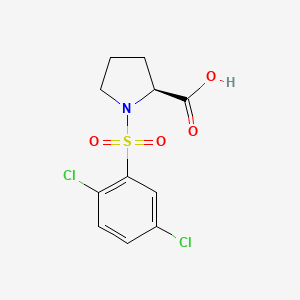
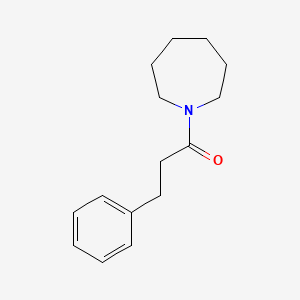
![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)
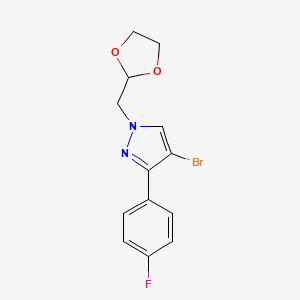
![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)
